1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate, or 5-APB, is a psychoactive compound that belongs to the family of substituted phenethylamines. It is a synthetic compound that has gained popularity in recent years due to its psychoactive effects. 5-APB has been used for both recreational and scientific purposes, and its effects on the body have been well-studied.
Scientific Research Applications
Chemical Transformations and Synthesis
Trifluoroacetylation Studies : The trifluoroacetylation of pyrrole derivatives, including those similar to 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate, has been observed under specific conditions. For instance, the trifluoroacetylation at the β position of the pyrrole ring was studied, demonstrating interesting behaviors in electrophilic substitution reactions (Imuro & Hanafusa, 1976).
Reactions with Diketones : Reactions involving 2,4-diketones and similar pyrrole derivatives have been explored. These studies are relevant in understanding the chemical properties and potential applications of 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione derivatives (Butler & George, 1993).
Corrosion Inhibition : Certain 1H-pyrrole-2,5-dione derivatives have been investigated as potential corrosion inhibitors for metals, a property that might be relevant to 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione derivatives as well (Zarrouk et al., 2015).
Synthesis of Novel Compounds
Novel Derivative Synthesis : The synthesis of new pyrrole derivatives, including transformations of pyrrolo[3,2-c]pyridines, can shed light on the versatile synthetic applications of compounds like 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione (Voskresenskii et al., 2006).
Annulation Techniques : Innovative approaches to synthesize pyrrolo[3,2-c]pyridine-2,3-diones, known as 5-azaisatins, through annulation of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones, offer insights into the potential for creating diverse structures from pyrrole-2,5-diones (Kobelev et al., 2019).
Cyclization Reactions : Studies on cyclization reactions of β-enamino imides with cinnamaldehydes to produce pyrrolo[3,4-b]pyridine-5,7-diones illustrate the complex chemical reactions possible with pyrrole derivatives (Jiang & Yan, 2016).
Applications in Material Science
- Corrosion Inhibition Research : The use of 1H-pyrrole-2,5-dione derivatives in corrosion science, particularly as inhibitors in hydrochloric acid medium, can be linked to potential applications of 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione in material protection (Zarrouk et al., 2015).
properties
IUPAC Name |
1-(5-aminopentyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.C2HF3O2/c10-6-2-1-3-7-11-8(12)4-5-9(11)13;3-2(4,5)1(6)7/h4-5H,1-3,6-7,10H2;(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWKDXOJBJSKTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCN.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632591 |
Source
|
Record name | Trifluoroacetic acid--1-(5-aminopentyl)-1H-pyrrole-2,5-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate | |
CAS RN |
222159-87-7 |
Source
|
Record name | Trifluoroacetic acid--1-(5-aminopentyl)-1H-pyrrole-2,5-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.